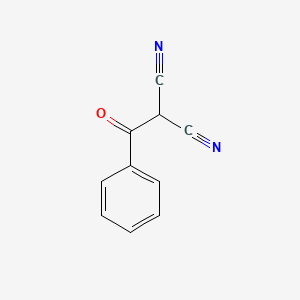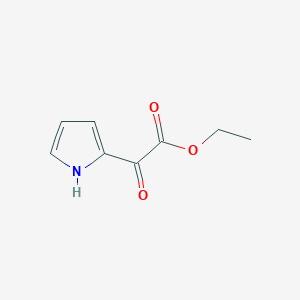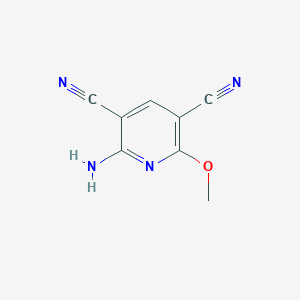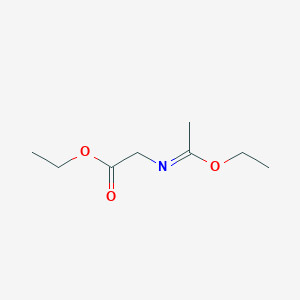
3-Methanesulfonyl-pyridine
Übersicht
Beschreibung
3-Methanesulfonyl-pyridine (3-MSP) is an organic compound belonging to the pyridine family of compounds. It is a colorless, crystalline solid that is soluble in many organic solvents. 3-MSP is widely used in a variety of scientific applications, including synthesis, research, and industrial applications.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 3-Methanesulfonyl-pyridine Applications
3-Methanesulfonyl-pyridine is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides: are important synthetic motifs in modern chemistry due to their role in SuFEx click chemistry . 3-Methanesulfonyl-pyridine can be used in the electrochemical oxidative coupling of thiols and potassium fluoride to produce sulfonyl fluorides . This method offers a rapid synthesis with high yield and selectivity, which is crucial for drug discovery and material science.
Catalysis in Chemical Reactions
The compound serves as a catalyst in the synthesis of pyridine derivatives . These derivatives are significant due to their wide range of biological activities, such as anti-inflammatory and anti-tumor properties. The use of 3-Methanesulfonyl-pyridine in catalysis highlights its importance in medicinal chemistry.
SuFEx Click Chemistry
3-Methanesulfonyl-pyridine is involved in SuFEx click chemistry , a method that allows for the quick and modular assembly of functional molecules . This application is particularly relevant in the development of new pharmaceuticals and polymers with tailored properties.
Preparation of Triflates and Triflamides
In the field of organic synthesis, 3-Methanesulfonyl-pyridine is used for the chemoselective synthesis of triflates and triflamides . These compounds are valuable intermediates in various chemical reactions, including the synthesis of complex organic molecules.
Development of Magnetic Nanoparticles
Research has explored the use of 3-Methanesulfonyl-pyridine in the development of magnetically recoverable nano-catalysts . These catalysts can be easily separated from reaction mixtures, making the process more efficient and environmentally friendly.
Pharmaceutical Research
In pharmaceutical research, 3-Methanesulfonyl-pyridine is used to create compounds that act as IKK-β inhibitors and A2A adenosine receptor antagonists . These applications demonstrate the compound’s role in the development of new therapies for diseases like Parkinson’s and HIV.
Material Science
The compound’s role in material science involves the synthesis of new materials with specific properties for use in various industries, from electronics to biotechnology.
Flow Chemistry
3-Methanesulfonyl-pyridine is utilized in flow chemistry processes to streamline the synthesis of complex chemicals . This application is important for industrial-scale production, where efficiency and safety are paramount.
Wirkmechanismus
Target of Action
3-Methanesulfonyl-pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling process .
Mode of Action
The mode of action of 3-Methanesulfonyl-pyridine involves its interaction with the organoboron reagents in the SM coupling process . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
The biochemical pathways affected by 3-Methanesulfonyl-pyridine are primarily related to the SM coupling process . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of 3-Methanesulfonyl-pyridine is the formation of methanesulfonates, which are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .
Action Environment
The action environment of 3-Methanesulfonyl-pyridine is typically a laboratory setting where SM coupling reactions are performed . The success of the SM coupling process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . It’s important to note that 3-methanesulfonyl-pyridine can harm public health and the environment by destroying ozone in the upper atmosphere .
Eigenschaften
IUPAC Name |
3-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAPNSHGPNDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329036 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-pyridine | |
CAS RN |
52693-61-5 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)


![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)

